molecular formula C28H20N2O3S B2452237 4-phenoxy-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 313274-53-2

4-phenoxy-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide

Cat. No. B2452237
CAS RN: 313274-53-2
M. Wt: 464.54
InChI Key: FEEQZGJCRIWDRE-UHFFFAOYSA-N
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Description

“4-phenoxy-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide” is a complex organic compound. It is a derivative of phenoxy acetamide . It is used in the preparation of potential inhibitors of collagen-induced aggregation of human thrombocytes .


Synthesis Analysis

The synthesis of 4-phenoxy-phenols, which are precursors to this compound, involves adding the corresponding anilines in liquid or molten state together with aqueous sodium nitrite solution in equimolar amounts to excess HCl . The diazonium chloride solution obtained is then introduced into a boiling mixture of about half-concentrated H2SO4 and an aromatic hydrocarbon .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 4-phenoxy-phenols include diazotization of the corresponding anilines and subsequent decomposition of the diazonium salts formed by boiling with sulfuric acid .

Scientific Research Applications

Anticancer Properties

A series of compounds related to 4-phenoxy-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide have been synthesized and evaluated for their anticancer activity. One study found that these compounds showed significant anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancers (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).

Antimicrobial and Antifungal Agents

Similar compounds have also been synthesized and shown to possess antimicrobial and antifungal properties. These include derivatives of 2-hydroxy benzamides and their alkoxy derivatives, which have been screened for their potential as antifungal agents (Narayana, Vijaya Raj, Ashalatha, Kumari, & Sarojini, 2004). Additionally, other studies have synthesized and evaluated various benzamide derivatives for their antimicrobial effectiveness (Priya, Swamy, Tejesvi, Basappa, Sarala, Gaonkar, Naveen, Prasad, & Rangappa, 2006).

Glucokinase Activation

A study discovered potent and orally active benzamide derivatives as novel allosteric glucokinase activators, highlighting another potential biomedical application of compounds structurally related to 4-phenoxy-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide (Iino, Tsukahara, Kamata, Sasaki, Ohyama, Hosaka, Hasegawa, Chiba, Nagata, Eiki, & Nishimura, 2009).

Adenosine Receptor Selectivity

Benzamide and furamide analogues linked to thiazole, similar to the compound , have been investigated for their affinity to adenosine receptors. These compounds show potential as adenosine receptor ligands, which could be relevant for various therapeutic applications (Inamdar, Pandya, Thakar, Sudarsanam, Kachler, Sabbadin, Moro, Klotz, & Vasu, 2013).

Anticancer Evaluation of Metal Complexes

Metal complexes of compounds similar to 4-phenoxy-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide have been synthesized and evaluated for their anticancer properties. For instance, a study involving the synthesis of such complexes showed promising results against human colon carcinoma cells (Rizk, Emara, & Mahmoud, 2021).

properties

IUPAC Name

4-phenoxy-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H20N2O3S/c31-27(21-13-17-25(18-14-21)33-23-9-5-2-6-10-23)30-28-29-26(19-34-28)20-11-15-24(16-12-20)32-22-7-3-1-4-8-22/h1-19H,(H,29,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEEQZGJCRIWDRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)OC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-phenoxy-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide

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